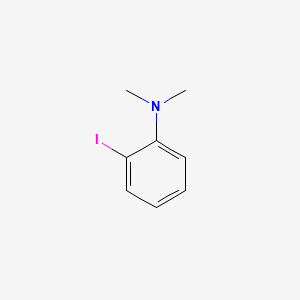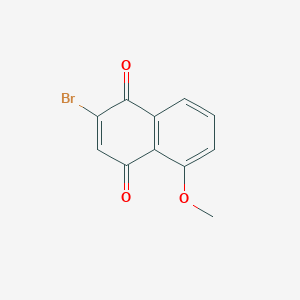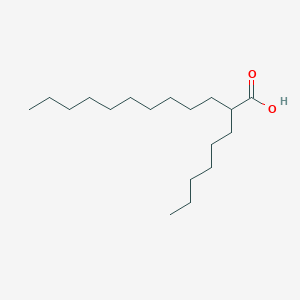
3-Indolizineethanamine, 2-methyl-
Overview
Description
3-Indolizineethanamine, 2-methyl- is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. This compound has a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol . It is characterized by the presence of an indolizine ring system, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
3-Indolizineethanamine, 2-methyl- is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine and its derivatives have been found to have a variety of potential biological activities . .
Mode of Action
Indolizine derivatives are known to interact with multiple receptors, which could be helpful in developing new useful derivatives
Biochemical Pathways
Indolizine derivatives are known to have a variety of potential biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Indolizine derivatives are known to have a variety of potential biological activities , suggesting that they may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
The electron-donating influence of the methyl group in 3-Indolizineethanamine, 2-methyl- might affect its interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Indole derivatives, which are structurally related to indolizines, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Indolizineethanamine, 2-methyl- may also influence cell function and cellular processes.
Molecular Mechanism
It is known that indolizines can interact with metal centers due to the electron-donating influence of the methyl group . This suggests that 3-Indolizineethanamine, 2-methyl- may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-Indolizineethanamine, 2-methyl- at different dosages in animal models have not been directly studied. Studies on related indole derivatives have shown that these compounds can exhibit various biological activities at different dosages . This suggests that 3-Indolizineethanamine, 2-methyl- may also exhibit dosage-dependent effects in animal models.
Metabolic Pathways
Indole derivatives, which are structurally related to indolizines, are known to be involved in the metabolism of tryptophan . This suggests that 3-Indolizineethanamine, 2-methyl- may also be involved in similar metabolic pathways.
Subcellular Localization
The localization of enzymes provides key information for understanding complex metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indolizineethanamine, 2-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-methylindolizine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of 3-Indolizineethanamine, 2-methyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Indolizineethanamine, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while substitution reactions can produce various substituted indolizine derivatives .
Scientific Research Applications
3-Indolizineethanamine, 2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indolizine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole: A structurally related compound with a single benzene ring fused to a pyrrole ring.
Indoline: Another related compound with a saturated pyrrole ring.
Indolizidine: A bicyclic compound similar to indolizine but with different ring fusion.
Uniqueness: 3-Indolizineethanamine, 2-methyl- is unique due to its specific substitution pattern and the presence of an ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(2-methylindolizin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-8-10-4-2-3-7-13(10)11(9)5-6-12/h2-4,7-8H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSBRGGQIDZCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220677 | |
| Record name | 3-Indolizineethanamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70403-45-1 | |
| Record name | 3-Indolizineethanamine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070403451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Indolizineethanamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3056242.png)










